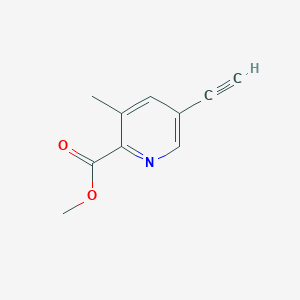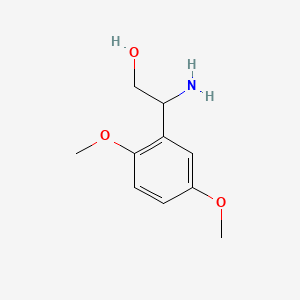
2-Amino-2-(2,5-dimethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2,5-dimethoxyphenyl)ethanol is an aromatic ether that is structurally characterized by a 1,4-dimethoxybenzene ring substituted at position 2 by a 2-amino-1-hydroxyethyl group . This compound is a metabolite of midodrine and acts as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol typically involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol . The reduction reaction is carried out under controlled temperature conditions, usually between -10°C to 0°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar reduction pathways as described in laboratory settings, with optimization for larger scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-2-(2,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Amino-2-(2,5-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its effects on alpha-adrenergic receptors, making it relevant in pharmacological research.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Comparación Con Compuestos Similares
Midodrine: The parent compound from which 2-Amino-2-(2,5-dimethoxyphenyl)ethanol is derived.
Desglymidodrine: Another metabolite of midodrine with similar alpha-adrenergic agonist activity.
2,5-Dimethoxyphenyl-2-hydroxyethylamine: A structurally related compound with similar pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct pharmacological properties, particularly its selective alpha-adrenergic agonist activity .
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-amino-2-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3 |
Clave InChI |
ZEXUYASSODBCDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


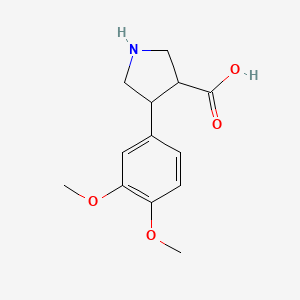
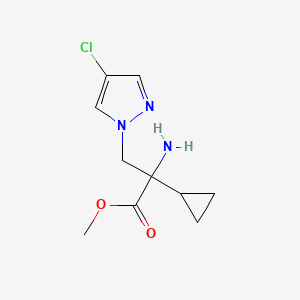
![7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)
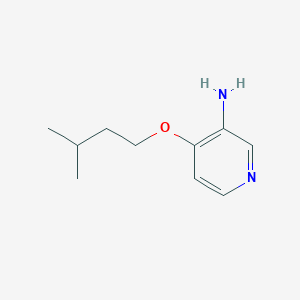
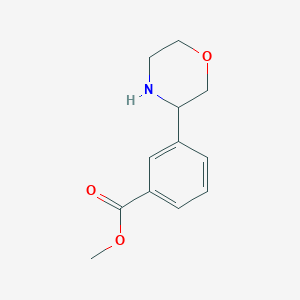
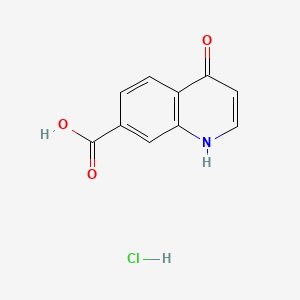
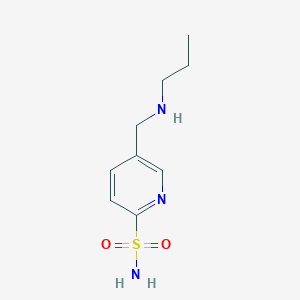
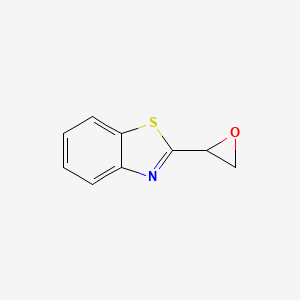
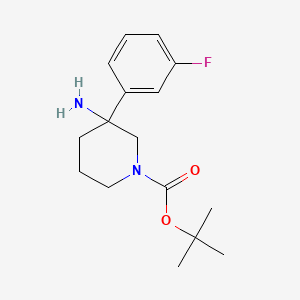
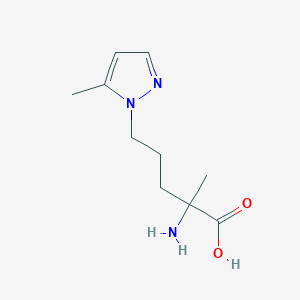
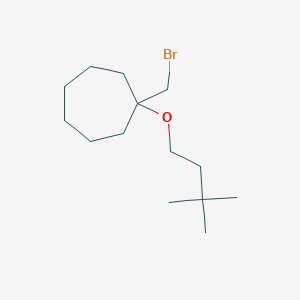
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
